molecular formula C24H34Cl2N2 B10769526 MT-45-d11 dihydrochloride CAS No. 2747914-21-0

MT-45-d11 dihydrochloride

Cat. No.: B10769526
CAS No.: 2747914-21-0
M. Wt: 432.5 g/mol
InChI Key: PDTBWROWBIVSFO-SWZFWARRSA-N
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Description

MT-45-d11 (hydrochloride) is a deuterated analog of MT-45, a synthetic opioid. It is primarily used as an analytical reference material for the quantification of MT-45 by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). MT-45-d11 (hydrochloride) is structurally unrelated to most opioids but exhibits analgesic activity similar to morphine in animal models .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MT-45-d11 (hydrochloride) involves the incorporation of deuterium atoms into the cyclohexyl ring of MT-45. The general synthetic route includes the following steps:

Industrial Production Methods

Industrial production of MT-45-d11 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The compound is typically produced in specialized facilities equipped to handle deuterated compounds and controlled substances .

Chemical Reactions Analysis

Types of Reactions

MT-45-d11 (hydrochloride) can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4)

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides

Major Products Formed

Scientific Research Applications

MT-45-d11 (hydrochloride) has several scientific research applications, including:

    Analytical Chemistry: Used as an internal standard for the quantification of MT-45 in biological samples using GC-MS or LC-MS.

    Forensic Toxicology: Employed in forensic laboratories to detect and quantify MT-45 in toxicological analyses.

    Pharmacological Studies: Used in research to study the pharmacokinetics and metabolism of MT-45.

    Drug Development: Aids in the development of new synthetic opioids and their analogs

Mechanism of Action

MT-45-d11 (hydrochloride) exerts its effects by binding to opioid receptors in the central nervous system. The primary molecular targets are the mu-opioid receptors, which mediate analgesic effects. The binding of MT-45-d11 to these receptors inhibits the release of neurotransmitters, leading to reduced pain perception. The compound’s deuterated nature does not significantly alter its mechanism of action compared to non-deuterated MT-45 .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

MT-45-d11 (hydrochloride) is unique due to its deuterated structure, which makes it an ideal internal standard for analytical purposes. The incorporation of deuterium atoms enhances the compound’s stability and allows for more accurate quantification in mass spectrometric analyses .

Properties

CAS No.

2747914-21-0

Molecular Formula

C24H34Cl2N2

Molecular Weight

432.5 g/mol

IUPAC Name

1-(1,2-diphenylethyl)-4-(1,2,2,3,3,4,4,5,5,6,6-undecadeuteriocyclohexyl)piperazine;dihydrochloride

InChI

InChI=1S/C24H32N2.2ClH/c1-4-10-21(11-5-1)20-24(22-12-6-2-7-13-22)26-18-16-25(17-19-26)23-14-8-3-9-15-23;;/h1-2,4-7,10-13,23-24H,3,8-9,14-20H2;2*1H/i3D2,8D2,9D2,14D2,15D2,23D;;

InChI Key

PDTBWROWBIVSFO-SWZFWARRSA-N

Isomeric SMILES

[2H]C1(C(C(C(C(C1([2H])[2H])([2H])[2H])([2H])N2CCN(CC2)C(CC3=CC=CC=C3)C4=CC=CC=C4)([2H])[2H])([2H])[2H])[2H].Cl.Cl

Canonical SMILES

C1CCC(CC1)N2CCN(CC2)C(CC3=CC=CC=C3)C4=CC=CC=C4.Cl.Cl

Origin of Product

United States

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